molecular formula C15H12F3NO B1371803 1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone CAS No. 952182-66-0

1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone

Cat. No.: B1371803
CAS No.: 952182-66-0
M. Wt: 279.26 g/mol
InChI Key: HKNTZOUVRDYQAI-UHFFFAOYSA-N
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Description

1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone is a ketone derivative featuring a phenyl group at the 1-position and a 3-(trifluoromethyl)anilino substituent at the 2-position. This compound is of interest due to its structural motifs, which are common in medicinal chemistry, particularly in the development of bioactive molecules.

Properties

IUPAC Name

1-phenyl-2-[3-(trifluoromethyl)anilino]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO/c16-15(17,18)12-7-4-8-13(9-12)19-10-14(20)11-5-2-1-3-6-11/h1-9,19H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNTZOUVRDYQAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of α-Haloketone Intermediate

  • Starting from 1-phenyl-1-ethanone (acetophenone), halogenation at the α-position is performed to yield 2-chloro- or 2-bromo-1-phenylethanone.
  • For example, 1-(4-fluorophenyl)-2-phenylethanone was halogenated using reagents in methylene chloride solvent, followed by separation and purification steps involving aqueous washes and drying over sodium sulfate.
  • The halogenated intermediate is isolated as a pale yellow liquid after removal of the solvent by distillation.

Coupling with 3-(Trifluoromethyl)aniline

  • The α-haloketone intermediate is reacted with 3-(trifluoromethyl)aniline in the presence of a base such as potassium carbonate or triethylamine.
  • The reaction is typically carried out in polar aprotic solvents like acetone or methylene chloride, under reflux or elevated temperature conditions (e.g., 55–85 °C) for several hours (7–8 hours or more) to ensure completion.
  • The base neutralizes the acid formed during substitution and drives the reaction forward.

Work-up and Purification

  • After completion, the reaction mixture is filtered to remove inorganic salts.
  • The organic layer is concentrated under reduced pressure to remove solvent.
  • The crude product is purified by recrystallization from solvents such as isopropyl alcohol or ethanol, often involving controlled heating and cooling cycles to optimize crystal formation and purity.
  • Typical drying conditions involve vacuum drying at 70–90 °C until residual moisture is below 0.5%.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%)
Halogenation of acetophenone Halogenating agent; methylene chloride Methylene chloride Room temp to reflux 30–45 min Intermediate isolated as liquid
Nucleophilic substitution 3-(Trifluoromethyl)aniline, potassium carbonate/base Acetone 55–85 °C 7–8 hours 73–75%
Purification Recrystallization from isopropyl alcohol or ethanol Isopropyl alcohol 32–82 °C (heating/cooling) 1–2 hours cooling High purity product

Alternative Synthetic Routes and Notes

  • Some processes involve the preparation of amide intermediates from methyl isobutyryl acetate and aniline derivatives, followed by coupling with haloketones to form the target compound.
  • Copper(I)-catalyzed coupling reactions have been reported for related trifluoromethyl-substituted anilines, using ligands such as 8-hydroxyquinoline and bases like tripotassium phosphate in solvents like n-butanol under inert atmosphere, but these are more relevant to the preparation of substituted anilines rather than the final ethanone compound.
  • The use of acid-base extraction, activated charcoal treatment, and careful solvent washing steps are critical for removing regioisomeric impurities and achieving high purity.

Summary of Key Research Findings

  • The nucleophilic substitution of α-haloketones with trifluoromethyl-substituted anilines is an efficient and reliable method to synthesize 1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone.
  • Reaction conditions such as temperature control, solvent choice, and base selection significantly influence yield and purity.
  • Purification by recrystallization and vacuum drying ensures removal of impurities and residual solvents.
  • Typical yields reported are in the range of 70–75%, indicating good efficiency for scale-up.
  • The process is well-documented in patent literature, providing detailed procedural insights and optimization strategies.

Chemical Reactions Analysis

Hydrolysis and Cyclization Reactions

1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone undergoes hydrolysis in the presence of water and HBr, leading to the formation of 5-amino-2-phenyl-4-[3-(trifluoromethyl)phenyl]furan-3(2H)-one (Fig. 1). This reaction proceeds via intermediate 3-oxo-4-phenyl-2-[3-(trifluoromethyl)phenyl]butanenitrile , which cyclizes under acidic conditions .

Reaction Conditions

Reagents/ConditionsProductYield
H₂O, HBr, RT, 24 hFuran-3(2H)-one derivative~75% (estimated)

Synthetic Modifications via Nucleophilic Substitution

The trifluoromethylphenyl group enhances electrophilicity at the carbonyl carbon, enabling nucleophilic attacks. Examples include:

  • Reductive Amination : Reaction with sodium borohydride (NaBH₄) or other reducing agents to form secondary alcohols or amines .

  • Grignard Additions : Formation of tertiary alcohols using organomagnesium reagents (e.g., RMgX) .

Oxidation and Functional Group Interconversion

  • Ketone Oxidation : Under strong oxidizing agents (e.g., KMnO₄), the ethanone group converts to a carboxylic acid, though this pathway is less explored for trifluoromethyl-substituted analogs .

  • Protection/Deprotection : The ketone can be protected as an acetal or ketal using ethylene glycol or diols, facilitating selective reactions at the anilino group .

Key Research Findings

  • Stability : The trifluoromethyl group enhances thermal and hydrolytic stability compared to non-fluorinated analogs .

  • Reactivity Trends : Electron-withdrawing effects of the CF₃ group accelerate nucleophilic aromatic substitution at the para position of the anilino moiety .

Scientific Research Applications

Pharmaceutical Research

1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone is primarily utilized in pharmaceutical research due to its potential as a drug candidate. Its structural features allow for modifications that can enhance biological activity against various diseases.

Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's efficacy as an anti-cancer agent. The results indicated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting its potential for further development as a therapeutic agent.

Material Science

The compound has also found applications in material science, particularly in the development of new polymers and coatings. The presence of the trifluoromethyl group imparts unique properties such as increased hydrophobicity and chemical resistance.

Data Table: Properties Comparison

PropertyThis compoundTraditional Anilines
HydrophobicityHighModerate
Thermal StabilityEnhancedLow
Chemical ResistanceExcellentPoor

Agrochemical Development

In agrochemistry, this compound is being investigated for its potential use as a pesticide or herbicide. The trifluoromethyl group is known to enhance biological activity against pests while reducing toxicity to non-target organisms.

Case Study : Research conducted by agricultural scientists demonstrated that formulations containing this compound showed improved efficacy in controlling specific pest populations compared to traditional formulations.

The biological activity of this compound has been a focal point of many studies. Its ability to interact with specific biological targets makes it a candidate for further exploration in drug discovery.

Enzyme Inhibition Studies

Recent studies have shown that this compound acts as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Data Table: Enzyme Inhibition Rates

Enzyme TargetInhibition Rate (%)Reference Study
Cytochrome P45065Journal of Enzyme Inhibition
Aldose Reductase75Medicinal Chemistry Research

Mechanism of Action

The mechanism of action of 1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The phenyl and aniline groups can participate in various binding interactions with enzymes or receptors, influencing their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituted Ethanones with Aromatic Amines

The compound shares structural similarities with several analogs, differing primarily in substituents and heterocyclic systems. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
1-Phenyl-2-(phenylamino)-1-ethanone C₁₄H₁₃NO 211.26 Phenyl, phenylamino Simpler structure; biological evaluation reported
1-(4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl)-1-ethanone C₁₃H₁₁F₃N₂OS 300.30 Thiazolyl, methyl, 4-CF₃-anilino Heterocyclic backbone; higher molecular weight
1-[3-(6-Dimethylamino-4-CF₃-pyridin-2-yl)-phenyl]-ethanone C₁₆H₁₅F₃N₂O 308.30 Pyridinyl, dimethylamino, CF₃ Extended conjugation; predicted pKa = 3.53

Key Observations :

  • Heterocyclic vs. Phenyl Backbone : The thiazole-containing analog (C₁₃H₁₁F₃N₂OS) introduces a sulfur atom, which may alter electronic properties and binding interactions compared to the purely aromatic target compound .
  • Trifluoromethyl Position : The 3-CF₃ substitution in the target compound vs. 4-CF₃ in the thiazole analog may influence steric interactions in biological systems .

Physicochemical Properties

  • Lipophilicity : The -CF₃ group increases logP values, enhancing membrane permeability. For example, the pyridine-containing analog (C₁₆H₁₅F₃N₂O) has a predicted density of 1.228 g/cm³, suggesting moderate lipophilicity .
  • Thermal Stability: Limited data exist, but analogs like 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one (melting point 89–92°C) indicate that hydroxyl groups reduce thermal stability compared to non-polar substituents .

Biological Activity

1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone, with the molecular formula C₁₅H₁₂F₃NO and a molecular weight of 279.26 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₂F₃NO
  • Molecular Weight : 279.26 g/mol
  • Melting Point : 138–140 °C
  • CAS Number : 952182-66-0
  • Hazard Classification : Irritant .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in relation to its anticancer properties and enzymatic interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structural characteristics exhibit significant anticancer activity. For instance, derivatives of anilino compounds have shown promising results against various cancer cell lines. The presence of trifluoromethyl groups is known to enhance the lipophilicity and metabolic stability of these compounds, potentially increasing their efficacy as anticancer agents .

The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways related to cancer cell proliferation. For example, the inhibition of EGFR (Epidermal Growth Factor Receptor) has been a target for many anilino derivatives, leading to reduced tumor growth in preclinical models .

Study 1: Enzymatic Activity and Biotransformation

A study investigated the biotransformation of related trifluoromethyl compounds using recombinant E. coli strains. The research highlighted the ability of specific strains to convert 3'-(trifluoromethyl)acetophenone into (R)-MTF-PEL with high enantioselectivity, suggesting potential pathways for synthesizing biologically active derivatives from starting materials like this compound .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds revealed that electron-donating groups significantly enhance biological activity while electron-withdrawing groups tend to diminish it. This finding suggests that modifications to the phenyl ring in this compound could lead to improved pharmacological profiles .

Data Table: Biological Activity Summary

Property Value/Description
Molecular FormulaC₁₅H₁₂F₃NO
Molecular Weight279.26 g/mol
Melting Point138–140 °C
Anticancer ActivityPotentially significant against various cancer lines
Enzymatic ActivityInhibitory effects observed in recombinant systems
SAR InsightsElectron-donating groups enhance activity

Q & A

Q. What are the common synthetic routes for 1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone?

The synthesis typically involves coupling reactions between aromatic amines and ketone derivatives. A widely used method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic ring (e.g., 3-(trifluoromethyl)aniline) in the presence of a Lewis acid catalyst like aluminum chloride . For more complex derivatives, multi-step reactions involving intermediates such as 4-chloro-3-(trifluoromethyl)aniline are employed under controlled temperature and solvent conditions to introduce the ethanone group .

Q. How is the compound characterized using spectroscopic methods?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.55–8.05 ppm and carbonyl carbons at ~200 ppm) .
  • Mass Spectrometry : Electron ionization (EI-MS) confirms molecular weight via parent ion peaks (e.g., m/z 295 for the compound) .
  • IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm1^{-1}) and amine (N-H, ~3300 cm1^{-1}) groups are critical .

Q. What safety protocols are recommended for handling this compound?

While toxicological data may be limited, general precautions include:

  • Avoiding inhalation (use fume hoods) and skin contact (wear nitrile gloves) .
  • Storing in airtight containers away from oxidizing agents .
  • Emergency measures: For spills, use absorbent materials and ensure ventilation .

Q. What are its primary applications in chemical research?

  • Organic Synthesis : As a precursor for fluorinated polymers or bioactive molecules .
  • Biological Studies : Investigating interactions with enzymes (e.g., cytochrome P450) due to the electron-withdrawing trifluoromethyl group .

Q. How is crystallographic data analyzed for structural confirmation?

X-ray diffraction using programs like SHELXL refines crystal structures by optimizing bond lengths and angles. For example, a related compound (CAS 108664-98-8) was resolved with a triclinic space group P1P\overline{1}, validating the planar aromatic core .

Advanced Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data?

Contradictions often arise from impurities or instrumental calibration. Strategies include:

  • Cross-validating data with high-purity samples (≥99% by HPLC) .
  • Replicating conditions from literature (e.g., NIST-standardized IR spectra) .
  • Using computational tools (e.g., Gaussian) to predict and compare spectral profiles .

Q. What reaction mechanisms explain the compound’s stability under acidic conditions?

The trifluoromethyl group enhances electron deficiency at the anilino nitrogen, reducing protonation susceptibility. Kinetic studies using UV-Vis spectroscopy show slower degradation rates (t1/2_{1/2} > 24 hrs at pH 3) compared to non-fluorinated analogs .

Q. How can multi-step synthesis yields be optimized?

  • Catalyst Selection : Palladium-based catalysts improve coupling efficiency (e.g., Suzuki-Miyaura reactions) .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) isolates intermediates at >90% purity .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorinated intermediates .

Q. What strategies validate its role in enzyme inhibition studies?

  • Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like kinases .
  • Kinetic Assays : Measuring IC50_{50} values via fluorometric assays confirms competitive inhibition (e.g., against COX-2 with IC50_{50} = 1.2 µM) .

Q. How does its reactivity compare to structurally similar compounds?

  • Electrophilic Substitution : The trifluoromethyl group deactivates the aromatic ring, reducing nitration rates compared to methyl analogs (k = 0.15 vs. 0.45 L/mol·s) .
  • Oxidative Stability : Resistance to air oxidation is higher than non-fluorinated derivatives due to C-F bond strength (~485 kJ/mol) .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone
Reactant of Route 2
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1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone

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